2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(2-aminopyridin-4-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-6-3-5(1-2-9-6)4-7(10)11;;/h1-3H,4H2,(H2,8,9)(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQNGRYLXVJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride typically involves the reaction of 2-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The product is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacological agent. It has been identified as a potential inhibitor of various biological pathways, particularly those involved in cancer and inflammatory diseases.
Case Study: Wnt Pathway Inhibition
Recent studies have shown that derivatives of 2-(2-Aminopyridin-4-yl)acetic acid can act as inhibitors of the Wnt signaling pathway, which is crucial in the development of hyperproliferative diseases like cancer. The inhibition of this pathway presents a promising therapeutic strategy for treating malignancies .
| Compound | Activity | Reference |
|---|---|---|
| 2-(2-Aminopyridin-4-yl)acetic acid | Wnt pathway inhibitor | |
| 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole | Potent p38 MAP kinase inhibitor |
Studies have demonstrated that this compound exhibits significant biological activity, particularly in modulating inflammatory responses.
Case Study: TNF-α Release Inhibition
Inhibitors derived from 2-(2-Aminopyridin-4-yl)acetic acid have shown enhanced inhibition of LPS-stimulated TNF-α release from human whole blood, indicating their potential application in treating inflammatory conditions .
| Inhibitor | TNF-α Release Inhibition (fold increase) | Reference |
|---|---|---|
| Compound S3 | >110-fold increase | |
| Compound S4 | Two times more effective than racemic mixture |
Synthesis of New Derivatives
The compound serves as a building block for synthesizing novel derivatives with enhanced pharmacological profiles.
Case Study: Synthesis Optimization
An optimized synthetic route for creating pyridinylimidazole-type compounds starting from 2-(2-Aminopyridin-4-yl)acetic acid has been reported, yielding higher overall synthesis efficiency compared to previous methods .
Mechanism of Action
The mechanism of action of 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs identified in the evidence, highlighting differences in substituents, molecular weight, and similarity scores:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 2-(2-Aminopyridin-3-yl)acetic acid (101860-97-3) | C₇H₈N₂O₂ | 152.15 | 0.75 | Aminopyridine at position 3 instead of 4 |
| 1-(2-Aminopyridin-4-yl)ethanone (42182-25-2) | C₇H₈N₂O | 136.15 | 0.80 | Acetic acid replaced by ketone group |
| 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride (1187930-07-9) | C₉H₁₄Cl₂N₂O | 245.13 | 0.79 | Longer carbon chain and ketone moiety |
| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (1956332-71-0) | C₉H₁₂Cl₂N₂O₂ | 263.11 | N/A | Ethyl ester substituent and chlorine atom |
| 2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid Dihydrochloride (1214701-09-3) | C₈H₁₄Cl₂N₃O₂ | 219.67 | N/A | Pyrazole ring replaces pyridine core |
Key Observations :
- Positional isomerism (e.g., aminopyridine at position 3 vs. 4) significantly alters electronic properties and binding affinity .
- Replacement of the acetic acid group with a ketone or ester (e.g., CAS 42182-25-2, 1956332-71-0) reduces polarity, impacting solubility and metabolic stability .
Functional Analogs in Therapeutics
Cetirizine Dihydrochloride (CAS 83881-51-0)
- Structure : Contains a piperazine ring and chlorophenyl groups linked to acetic acid .
- Application : Second-generation antihistamine for allergic rhinitis and urticaria .
- Comparison: Unlike 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride, cetirizine’s bulky aromatic groups enhance H1 receptor selectivity, while the aminopyridine core in the target compound may favor CNS permeability .
Levocetirizine Dihydrochloride (CAS 130018-87-0)
Biological Activity
2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride, a compound with a pyridine nucleus, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Synthesis
The compound's chemical formula is with the CID number 29921676 . The synthesis of this compound can be achieved through various methods, including condensation reactions involving 2-aminopyridine and acetic acid derivatives. These methods have been optimized to enhance yield and purity.
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for certain bacterial strains were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound possesses moderate to good antimicrobial efficacy, making it a candidate for further development in treating infections .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In experimental models, it demonstrated significant inhibition of edema formation in paw inflammation assays when compared to standard anti-inflammatory drugs like indomethacin. The results indicated that the compound could effectively reduce inflammation, highlighting its potential use in treating inflammatory diseases .
3. Anticancer Properties
The compound's anticancer activity has been explored in various studies, showing promise as a therapeutic agent against different cancer cell lines. For example, it has been reported to inhibit cell proliferation and induce apoptosis in certain cancer types, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Case Studies
Several case studies have examined the biological activity of related compounds with similar structures to this compound:
- Study on Pyridine Derivatives: A series of pyridine-based compounds were tested for their antimicrobial and anticancer activities, revealing that modifications on the pyridine ring can significantly enhance biological efficacy .
- Inflammation Model: In an experimental model using carrageenan-induced paw edema, the compound showed a dose-dependent reduction in swelling, suggesting its potential application in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 2-aminopyridine derivatives with acetic acid precursors under acidic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be adapted to introduce the aminopyridinyl moiety, followed by dihydrochloride salt formation via HCl treatment . Optimization of reaction parameters (e.g., temperature, stoichiometry, and catalyst loading) is critical to mitigate side reactions like over-alkylation or decomposition. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to resolve proton environments, particularly the aminopyridine ring and acetic acid backbone. Acidic protons may require suppression techniques .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, with attention to chlorine isotope signatures due to the dihydrochloride group .
- X-ray Crystallography : Employ SHELX programs for structure refinement. Challenges include handling hygroscopic crystals and resolving hydrogen atoms in the dihydrochloride structure .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride form enhances water solubility due to ionic interactions, as seen in structurally related compounds like dopamine hydrochloride (freely soluble in water) . Stability studies should assess hygroscopicity under varying humidity and temperature. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from disordered chloride ions or solvent molecules?
- Methodological Answer : Use SHELXL’s restraints and constraints to model disorder. For example, apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters. Multi-solvent masking or occupancy adjustments may be required for residual electron density peaks. Validation tools like PLATON or checkCIF ensure structural reliability .
Q. What are the catalytic or coordination chemistry applications of this compound in cross-coupling reactions?
- Methodological Answer : The aminopyridine moiety can act as a ligand for transition metals (e.g., Pd or Cu). Design experiments to test catalytic efficiency in decarboxylative cross-coupling or C–H activation. Compare turnover numbers (TONs) and selectivity with/without the acetic acid group. Monitor reaction progress via HPLC or GC-MS .
Q. How does pH affect the compound’s reactivity in aqueous reaction media?
- Methodological Answer : Conduct kinetic studies under buffered conditions (pH 2–7) to evaluate protonation states. Use UV-Vis spectroscopy to track absorbance shifts of the aminopyridine ring. At low pH, the dihydrochloride form dominates, potentially reducing nucleophilicity. Adjust reaction pH to optimize intermediates in multi-step syntheses .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
- Methodological Answer : Employ UPLC-MS/MS with a polar stationary phase (e.g., HILIC) to separate polar degradation products. Validate methods per ICH guidelines, including LOQ/LOD determination. For halogenated byproducts, ICP-MS or ion chromatography may detect chloride leaching .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
